molecular formula C14H6F6N2O4 B3055354 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl CAS No. 641-98-5

2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl

Cat. No. B3055354
Key on ui cas rn: 641-98-5
M. Wt: 380.2 g/mol
InChI Key: IQMVQGPUTBIFQE-UHFFFAOYSA-N
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Patent
US04597891

Procedure details

Stannous chloride dihydrate (8 g) was added to a solution of 2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl (1.9 g) in 5 ml of ethanol. Concentrated hydrochloric acid (12 ml) was added carefully to the mixture while stirring at room temperature. The mixture was refluxed overnight and the ethanol was removed. Water was added to the residue and it was made basic with 20% sodium hydroxide solution. The resulting white precipitate was collected by filtration, washed with water, dried and then extracted in a Soxhlet flask with acetone for four hours. Removal of acetone gave a white residue, 2,2'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl, ##STR7## which was recrystallized from chloroform-hexane to give 1.2 g (74% yield) of short white needles, m.p. 185°-186° C.
[Compound]
Name
Stannous chloride dihydrate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:13]=1[C:21]([F:24])([F:23])[F:22].Cl>C(O)C>[F:1][C:2]([F:25])([F:26])[C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][C:13]=1[C:21]([F:22])([F:23])[F:24]

Inputs

Step One
Name
Stannous chloride dihydrate
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
1.9 g
Type
reactant
Smiles
FC(C1=C(C=CC(=C1)[N+](=O)[O-])C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the ethanol was removed
ADDITION
Type
ADDITION
Details
Water was added to the residue and it
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
extracted in a Soxhlet flask with acetone for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Removal of acetone

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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